Physicochemical properties of 4-Isopropoxy-N-(4-methylbenzyl)aniline
Physicochemical properties of 4-Isopropoxy-N-(4-methylbenzyl)aniline
An In-Depth Technical Guide to the Physicochemical Properties of 4-Isopropoxy-N-(4-methylbenzyl)aniline
Authored by: Gemini, Senior Application Scientist
Introduction
4-Isopropoxy-N-(4-methylbenzyl)aniline is a diarylamine derivative of significant interest in the fields of medicinal chemistry and materials science. Diarylamines form the structural core of numerous pharmaceuticals, agricultural chemicals, and functional organic materials.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 4-Isopropoxy-N-(4-methylbenzyl)aniline, offering valuable insights for researchers, scientists, and professionals in drug development. The content herein is synthesized from established chemical principles and data from structurally related compounds to project the characteristics of this specific molecule.
Chemical Identity and Structural Elucidation
The fundamental step in characterizing any chemical entity is to establish its identity and structure. 4-Isopropoxy-N-(4-methylbenzyl)aniline is comprised of a 4-isopropoxyaniline core N-substituted with a 4-methylbenzyl group.
| Identifier | Value | Source |
| IUPAC Name | 4-Isopropoxy-N-(4-methylbenzyl)aniline | N/A |
| Molecular Formula | C₁₇H₂₁NO | [2] |
| Molecular Weight | 283.42 g/mol | [2] |
| CAS Number | Not readily available | N/A |
Predicted Physicochemical Properties
Direct experimental data for 4-Isopropoxy-N-(4-methylbenzyl)aniline is not extensively available. However, by examining its constituent moieties—4-isopropoxyaniline and N-benzylaniline derivatives—we can deduce its likely physicochemical properties.
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | Likely a pale yellow solid at room temperature. | Based on the appearance of related N-benzylaniline derivatives.[3] |
| Melting Point | Expected to be in the range of 80-100 °C. | N-benzylaniline has a melting point of 36 °C, and the addition of substituents on both rings would likely increase this. For instance, a related derivative has a melting point of 81-82 °C.[4][5] |
| Boiling Point | Estimated to be above 300 °C at atmospheric pressure. | N-benzylaniline has a boiling point of 300 °C. The increased molecular weight of the target compound suggests a higher boiling point.[6] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate); sparingly soluble in water. | The isopropoxy and methylbenzyl groups increase the nonpolar character of the molecule. 4-Isopropoxyaniline is soluble in organic solvents like ethanol and methylene chloride.[7] |
| pKa | The pKa of the secondary amine is predicted to be around 4-5. | The pKa of aniline is 4.6. The electron-donating isopropoxy group may slightly increase the basicity, while the benzyl group will have a minor effect. |
Synthesis of 4-Isopropoxy-N-(4-methylbenzyl)aniline
The most direct and efficient synthesis of 4-Isopropoxy-N-(4-methylbenzyl)aniline is through the reductive amination of 4-isopropoxyaniline and 4-methylbenzaldehyde. This two-step, one-pot reaction involves the formation of an imine intermediate, which is then reduced to the desired secondary amine.
Synthetic Workflow
Caption: Synthetic workflow for 4-Isopropoxy-N-(4-methylbenzyl)aniline.
Experimental Protocol
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Imine Formation:
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To a solution of 4-isopropoxyaniline (1.0 eq) in methanol, add 4-methylbenzaldehyde (1.0 eq).
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Stir the mixture at room temperature for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.
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-
Reduction:
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Cool the reaction mixture in an ice bath.
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Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Extraction:
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Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
-
Drying and Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 4-Isopropoxy-N-(4-methylbenzyl)aniline.
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Analytical Characterization
A comprehensive analytical workflow is crucial for confirming the structure and purity of the synthesized compound.
Analytical Workflow
Caption: Analytical workflow for 4-Isopropoxy-N-(4-methylbenzyl)aniline.
Expected Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃):
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δ 7.20-7.00 (m, 4H): Aromatic protons of the 4-methylbenzyl group.
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δ 6.80-6.60 (m, 4H): Aromatic protons of the 4-isopropoxy aniline group.
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δ 4.50 (septet, 1H): -CH of the isopropoxy group.
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δ 4.25 (s, 2H): -CH₂- benzylic protons.
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δ 3.90 (br s, 1H): -NH proton.
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δ 2.30 (s, 3H): -CH₃ of the 4-methylbenzyl group.
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δ 1.30 (d, 6H): -CH₃ protons of the isopropoxy group.
-
-
¹³C NMR (101 MHz, CDCl₃):
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δ 152.0-150.0: Aromatic C-O.
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δ 142.0-140.0: Aromatic C-N.
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δ 138.0-135.0: Quaternary aromatic carbons.
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δ 130.0-115.0: Aromatic C-H.
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δ 70.0: -CH of the isopropoxy group.
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δ 48.0: -CH₂- benzylic carbon.
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δ 22.0: -CH₃ of the isopropoxy group.
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δ 21.0: -CH₃ of the 4-methylbenzyl group.
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-
IR (KBr, cm⁻¹):
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3400-3300: N-H stretching.
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3100-3000: Aromatic C-H stretching.
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2980-2850: Aliphatic C-H stretching.
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1600-1450: Aromatic C=C stretching.
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1250-1200: Aryl-O-Alkyl C-O stretching.
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1320-1250: C-N stretching.
-
-
Mass Spectrometry (ESI-MS):
-
[M+H]⁺: Expected at m/z 284.4.
-
Chromatographic Purity Assessment
-
Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Detection: UV at 254 nm.
-
Expected Result: A single major peak indicating high purity.
Safety and Handling
Given the lack of specific toxicological data for 4-Isopropoxy-N-(4-methylbenzyl)aniline, a cautious approach based on the known hazards of its precursors, 4-isopropoxyaniline and N-benzylanilines, is warranted.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[8]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses with side-shields or goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a respirator with an appropriate organic vapor cartridge.
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air.
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
Potential Applications and Future Research
Diarylamine structures are prevalent in a wide range of biologically active molecules and functional materials.
-
Potential Applications:
-
Pharmaceutical Intermediate: Could serve as a building block for the synthesis of more complex molecules with potential therapeutic activities.
-
Material Science: Derivatives of diarylamines are used in organic light-emitting diodes (OLEDs), antioxidants, and as stabilizers in polymers.
-
-
Future Research:
-
Full Physicochemical Characterization: Experimental determination of melting point, boiling point, solubility, and pKa.
-
Biological Screening: Evaluation of its biological activity in various assays (e.g., anticancer, antimicrobial, antioxidant).
-
Derivatization: Synthesis of a library of related compounds to explore structure-activity relationships.
-
References
-
PubChem. (n.d.). 4-Isopropoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Badr, M. Z. A., & El-Sherief, H. A. H. (1975). Molecular Rearrangements. Part VI. Aryl(alkyl)amines (II) Thermal Rearrangement of N-Benzylaniline. Canadian Journal of Chemistry, 53(24), 3831-3836.
-
ChemBK. (2024, April 9). 4-Isopropoxyaniline. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Molecular Rearrangements. Part VI. Aryl(alkyl)amines (II) Thermal Rearrangement of N-Benzylaniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-Carboxy-N-(4-isopropylbenzylidene)aniline. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN111499519A - N-benzyl aniline derivative and preparation method and application thereof.
- Supplementary Information. (n.d.).
-
National Institutes of Health. (n.d.). Versatile routes for synthesis of diarylamines through acceptorless dehydrogenative aromatization catalysis over supported gold–palladium bimetallic nanoparticles. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis of Highly Functionalized Diarylamines through an N-, C-Cascade Reaction via Ammonium Salts. Retrieved from [Link]
- Books. (2023, December 15). Chapter 4: Synthetic Methods for Diarylamines and Triarylamines.
Sources
- 1. Versatile routes for synthesis of diarylamines through acceptorless dehydrogenative aromatization catalysis over supported gold–palladium bimetallic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Isopropoxy-N-(4-isopropylbenzyl)aniline | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. rsc.org [rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]
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